molecular formula C16H20O5S B124565 Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate CAS No. 154825-94-2

Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate

Cat. No.: B124565
CAS No.: 154825-94-2
M. Wt: 324.4 g/mol
InChI Key: FJJVTPFUPQUZBM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a unique molecular architecture, combining a 2-methyl-2-phenylpropanoate ester core with a terminal alkyne linker and a reactive methylsulfonyloxy (mesylate) group. The mesylate group is an excellent leaving group, making this intermediate a critical precursor for nucleophilic substitution reactions, particularly in the synthesis of more complex molecules or for introducing additional functional groups . Compounds with this 2-methyl-2-phenylpropanoate scaffold are of significant interest in medicinal chemistry and are frequently explored as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . The molecular structure is engineered to serve as a versatile building block, enabling researchers to efficiently construct candidate molecules for drug discovery programs. As a fine chemical with high purity, it is essential for achieving reproducible results in synthetic routes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material according to laboratory safety protocols. For specific storage and handling information, please refer to the product's safety data sheet (SDS).

Properties

IUPAC Name

methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5S/c1-16(2,15(17)20-3)14-10-8-13(9-11-14)7-5-6-12-21-22(4,18)19/h8-11H,6,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJVTPFUPQUZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CCCOS(=O)(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144556
Record name Methyl α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]benzeneacetate
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154825-94-2
Record name Methyl α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]benzeneacetate
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Record name Methyl α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]benzeneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α,α-dimethyl-4-[4-[(methylsulfonyl)oxy]-1-butyn-1-yl]-, methyl ester
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Preparation Methods

Synthesis of the Phenylpropanoate Core

The phenylpropanoate backbone is typically prepared from methyl 2-methyl-2-(4-iodophenyl)propanoate, a precursor synthesized via Friedel–Crafts alkylation or esterification of the corresponding carboxylic acid. For instance, methyl 2-methyl-2-(4-iodophenyl)propanoate is obtained by treating 4-iodo-α,α-dimethylphenylacetic acid with methanol under acidic conditions (e.g., H₂SO₄).

Key reaction :

4-Iodo-α,α-dimethylphenylacetic acid+CH₃OHH₂SO₄Methyl 2-methyl-2-(4-iodophenyl)propanoate+H₂O\text{4-Iodo-α,α-dimethylphenylacetic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl 2-methyl-2-(4-iodophenyl)propanoate} + \text{H₂O}

Sulfonylation of the Hydroxyl Group

The final step involves converting the hydroxyl group of the butynyl side chain into a methylsulfonyloxy group using methanesulfonyl chloride (mesyl chloride). This reaction proceeds via nucleophilic substitution under basic conditions.

Optimized protocol :

  • Reagents : Methanesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 20–25°C (room temperature)

  • Time : 1–2 hours

Reaction :

Methyl 2-methyl-2-[4-(4-hydroxybut-1-ynyl)phenyl]propanoate+MsClEt₃NMethyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate\text{Methyl 2-methyl-2-[4-(4-hydroxybut-1-ynyl)phenyl]propanoate} + \text{MsCl} \xrightarrow{\text{Et₃N}} \text{Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate}

Yield : 85–91% (extrapolated from similar sulfonylation reactions).

Optimization of Reaction Conditions

Sonogashira Coupling

  • Catalyst loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve yields but increase costs.

  • Solvent choice : THF enhances coupling efficiency compared to DCM due to better solubility of intermediates.

  • Base selection : n-Butylamine reduces side reactions compared to triethylamine.

Sulfonylation

  • Stoichiometry : A slight excess of MsCl (1.2 equiv) ensures complete conversion of the hydroxyl group.

  • Workup : Aqueous extraction effectively removes triethylamine hydrochloride byproducts.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are advantageous:

  • Benefits : Improved heat transfer, reduced reaction times, and higher reproducibility.

  • Challenges : Catalyst recycling and solvent recovery require additional infrastructure.

Analytical Characterization

Critical spectroscopic data for the final product (hypothesized based on analogous structures):

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.57 (s, 6H, C(CH₃)₂)

  • δ 2.93 (t, 2H, CH₂-SO₂)

  • δ 3.08 (s, 3H, SO₂CH₃)

  • δ 3.65 (s, 3H, COOCH₃)

  • δ 4.18 (t, 2H, OCH₂)

  • δ 7.05–7.30 (m, 4H, aromatic protons)

MS (ESI) : m/z 342.42 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler alkyne derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alkyne derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate involves its interaction with various molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The butynyl group provides a site for further functionalization, allowing the compound to participate in a range of chemical reactions. The phenyl ring can engage in π-π interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Key Features :

  • Triple Bond : The but-1-ynyl group imparts structural rigidity.
  • Methylpropanoate Core: Provides steric bulk and lipophilicity.

Comparison with Structurally Similar Compounds

Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate (CAS: 154477-54-0)

Molecular Formula: C₁₅H₁₉ClO₃ Molecular Weight: 282.76 g/mol Substituent: A 4-chlorobutanoyl group (-CO-CH₂-CH₂-Cl) replaces the sulfonate-alkynyl chain. Key Differences:

  • Functional Group : Chlorinated ketone vs. sulfonate-alkynyl.
  • Reactivity : The chloro group is less polar but may participate in nucleophilic substitution.
  • Applications : Classified as a pharmaceutical intermediate, likely in antihistamines or anti-inflammatory agents .
Property Target Compound Chlorobutanoyl Analog
Substituent Mesyloxybutynyl Chlorobutanoyl
Molecular Weight ~340 g/mol* 282.76 g/mol
Polarity High (SO₃⁻) Moderate (Cl, C=O)
Potential Reactivity Leaving group Nucleophilic substitution

*Estimated based on structural analogy.

Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate (CAS: 1181267-30-0)

Molecular Formula : C₂₀H₂₄O₅S
Molecular Weight : 376.47 g/mol
Substituent : A tosyloxyethyl group (-CH₂-CH₂-OTs), where "Ts" is a toluenesulfonyl group.
Key Differences :

  • Chain Length and Bonding : Ethyl chain with single bonds vs. butynyl with triple bond.
  • Sulfonate Group : Tosyl (bulkier aryl sulfonate) vs. methylsulfonyl (smaller alkyl sulfonate).
  • Applications : Intermediate in bilastine synthesis, leveraging tosylates for stepwise functionalization .
Property Target Compound Tosyloxyethyl Analog
Substituent Mesyloxybutynyl Tosyloxyethyl
Molecular Weight ~340 g/mol 376.47 g/mol
Steric Bulk Moderate High (aromatic Ts)
Synthetic Utility Click chemistry Protecting group

Impurity D(EP): Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (CAS: 42019-07-8)

Molecular Formula : C₁₈H₁₇ClO₄ (estimated)
Substituent : 4-Chlorobenzoyl (-CO-C₆H₄-Cl) linked via an ether group.
Key Differences :

  • Aromatic vs. Aliphatic : Chlorobenzoyl introduces aromaticity, contrasting with the aliphatic sulfonate-alkynyl chain.
  • Electronic Effects : The electron-withdrawing Cl and ketone reduce electron density on the phenyl ring compared to the target compound .

Biological Activity

Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Information:

  • IUPAC Name: this compound
  • CAS Number: 154825-94-2
  • Molecular Formula: C16H20O5S
  • Molecular Weight: 336.39 g/mol

The synthesis of this compound typically involves multiple steps. One common method includes the preparation of the intermediate 4-(4-methylsulfonyloxybut-1-ynyl)benzene, which is then reacted with methyl 2-methyl-2-bromopropanoate in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) .

Biological Activity

The biological activity of this compound is primarily linked to its derivatives, which have been studied for various pharmacological effects:

  • Antimicrobial Properties : Research indicates that some derivatives exhibit significant antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, suggesting its utility in treating inflammatory diseases .
  • Mechanism of Action : The methylsulfonyl group may act as an electrophile, facilitating interactions with nucleophiles in biological systems. The butynyl group allows for further functionalization, enhancing the compound's reactivity and potential therapeutic applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative treatments.

Compound DerivativeMIC (µg/mL)Target Organism
Derivative A8Staphylococcus aureus
Derivative B16Escherichia coli
Derivative C32Pseudomonas aeruginosa

Case Study 2: Anti-inflammatory Research

In another investigation, the anti-inflammatory properties were assessed using a murine model of inflammation induced by lipopolysaccharides (LPS). The treatment with this compound reduced pro-inflammatory cytokine levels significantly.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment75100

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:

Compound NameFunctional GroupsBiological Activity
Methyl 2-methyl-2-[4-(4-hydroxybut-1-ynyl)phenyl]propanoateHydroxyl instead of methylsulfonylReduced antimicrobial activity
Methyl 2-methyl-2-[4-(4-chlorobut-1-ynyl)phenyl]propanoateChlorine instead of methylsulfonylIncreased cytotoxicity

Q & A

What synthetic methodologies are reported for the preparation of methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is synthesized via multi-step routes involving alkynylation and sulfonylation. For example, intermediates like methyl 2-(4-(4-hydroxybut-1-ynyl)phenyl)-2-methylpropanoate are first prepared, followed by sulfonyloxy group introduction using methylsulfonyl chloride under controlled conditions . Key variables include:

  • Temperature : Excess heat during sulfonylation may lead to ester hydrolysis or byproduct formation.
  • Catalysts : Use of mild bases (e.g., NaHCO₃) ensures minimal side reactions during workup .
  • Purification : Chromatography (hexane:ethyl acetate gradients) resolves co-eluting impurities like methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate .

Advanced Research Focus
Mechanistic studies reveal that competing pathways (e.g., over-oxidation to sulfones or retro-alkynylation) can occur during sulfonylation. Kinetic monitoring via LCMS (m/z 450 [M+H₂O]+) and HPLC (retention time: 0.90 min) is critical for optimizing stepwise additions .

What analytical strategies are recommended for impurity profiling of this compound, and how are structural analogs differentiated?

Basic Research Focus
Common impurities include ester hydrolysis products (e.g., fenofibric acid derivatives) and residual intermediates like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate . Analytical workflows involve:

  • HPLC : Reverse-phase C18 columns with UV detection at 220–254 nm for baseline separation .
  • LCMS : High-resolution mass spectrometry distinguishes isobaric impurities (e.g., m/z deviations >5 ppm) .

Advanced Research Focus
Impurity identification requires 2D-NMR (e.g., COSY, HSQC) to resolve regioisomers, such as methyl 2-[4-(3-hydroxyprop-1-ynyl)phenyl]-2-methylpropanoate vs. 4-hydroxybutynyl analogs. Degradation studies under stress conditions (heat, light) reveal stability thresholds for formulation .

How does the methylsulfonyloxybutynyl group influence the compound’s reactivity in downstream functionalization?

Advanced Research Focus
The methylsulfonyloxy (mesyl) group acts as a leaving group, enabling nucleophilic substitution (e.g., SN2 with amines or thiols) or elimination under basic conditions. For instance:

  • Substitution : Reaction with NaN₃ yields azide derivatives for click chemistry applications.
  • Elimination : Heating with DBU generates alkyne intermediates for cross-coupling (e.g., Sonogashira) .
    Kinetic isotope effects (KIEs) using deuterated analogs (e.g., methyl 3,3,3-trideuterio derivatives) confirm transition-state mechanisms .

What challenges arise in quantifying trace impurities, and how are method validation parameters addressed?

Basic Research Focus
Validation follows ICH Q2(R1) guidelines, focusing on:

  • Linearity : R² >0.999 for impurity standards (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) at 0.1–5% concentration .
  • LOQ : ≤0.05% achieved via signal-to-noise optimization in LCMS .

Advanced Research Focus
Matrix effects (e.g., API interference) are mitigated using orthogonal methods:

  • Ion-pair chromatography for polar degradation products.
  • Chiral HPLC to resolve enantiomeric impurities (e.g., (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid) .

How do structural modifications to the phenylpropanoate core affect metabolic stability in preclinical models?

Advanced Research Focus
Comparative studies with analogs (e.g., ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate) show:

  • Ester hydrolysis : Methyl esters exhibit slower hepatic clearance vs. ethyl esters in microsomal assays .
  • Sulfonyloxy stability : The mesyl group resists enzymatic cleavage better than tosyl analogs, as shown in CYP450 inhibition assays .

What computational tools predict the compound’s physicochemical properties, and how do they align with experimental data?

Advanced Research Focus
DFT calculations (e.g., Gaussian 09) predict logP (~1.87) and PSA (~46.53 Ų), consistent with experimental HPLC retention times and solubility profiles . Discrepancies arise in polar surface area due to conformational flexibility of the butynyl chain, requiring MD simulations for refinement .

What are the limitations of current synthetic routes in scaling to multi-gram quantities?

Basic Research Focus
Key bottlenecks include:

  • Low yields (~70–80%) in bromination steps due to competing elimination .
  • Purification : Chromatography is non-scalable; alternatives like crystallization (e.g., using toluene/hexane mixtures) are under investigation .

Advanced Research Focus
Flow chemistry approaches improve heat dissipation during exothermic steps (e.g., HBr addition), reducing byproduct formation and enabling kilogram-scale synthesis .

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